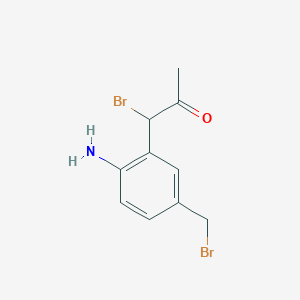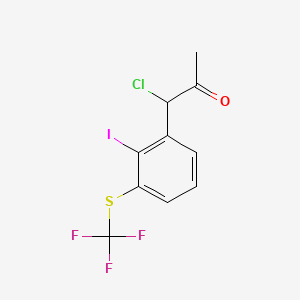
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of a fluorobenzene derivative. For instance, starting from 1,4-difluorobenzene, selective iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar halogenation techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired substituents.
Aplicaciones Científicas De Investigación
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Mecanismo De Acción
The mechanism of action of 1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of iodine and fluorine atoms influences the electron density on the benzene ring, making it susceptible to electrophilic aromatic substitution reactions. The fluoromethyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diiodobenzene: Similar in structure but lacks the fluorine and fluoromethyl groups.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms and has a simpler structure.
Uniqueness
1,4-Diiodo-2-fluoro-5-(fluoromethyl)benzene is unique due to the combination of iodine, fluorine, and fluoromethyl substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C7H4F2I2 |
|---|---|
Peso molecular |
379.91 g/mol |
Nombre IUPAC |
1-fluoro-4-(fluoromethyl)-2,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 |
Clave InChI |
XRXBPMRRFBHUKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1I)F)I)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


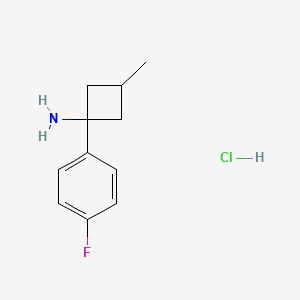
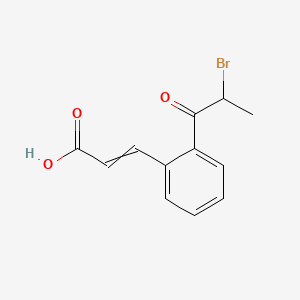
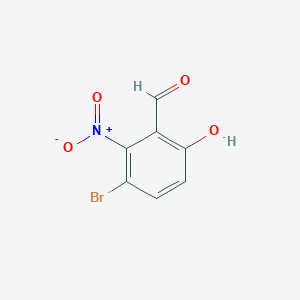
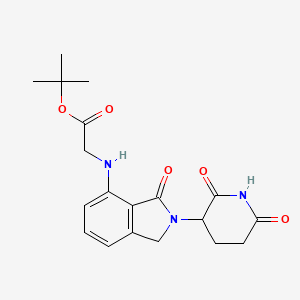

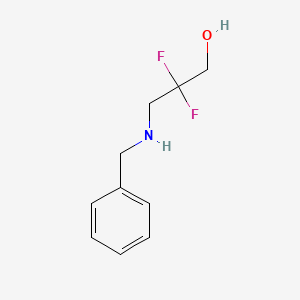
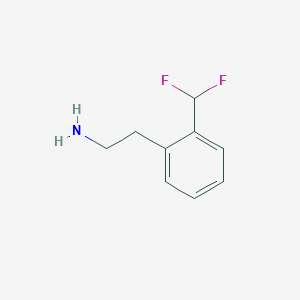

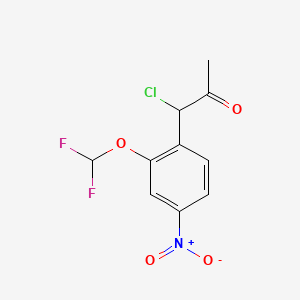
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

